molecular formula C5H6N2O B100119 1-Methyl-1H-imidazole-4-carbaldehyde CAS No. 17289-26-8

1-Methyl-1H-imidazole-4-carbaldehyde

Cat. No. B100119
CAS RN: 17289-26-8
M. Wt: 110.11 g/mol
InChI Key: CQZXDIHVSPZIGF-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their presence in many biologically active molecules and their utility as building blocks in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, 4-methyl-5-imidazole carbaldehyde derivatives have been synthesized by derivatizing the N-1 atom of the imidazole ring with different alkyl groups starting from 4-methyl-1H-imidazole-5-carbaldehyde . Another example is the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which was accomplished by reacting tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, demonstrating the versatility of imidazole derivatives as building blocks for synthesizing complex alkaloids .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques and quantum chemical methods. For example, the FT-IR and FT-Raman spectra of 3-methyl-3h-imidazole-4-carbaldehyde were recorded, and the vibrational frequencies were assigned in detail with the help of total energy distribution (TEDs). The most stable conformer of the compound was determined, and the electronic properties such as HOMO and LUMO energies were measured . X-ray crystallography has also been used to determine the crystal structure of related compounds, providing insights into their geometric parameters .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 4H-imidazole-5-carbaldoxime 3-oxides and 4H-imidazole-5-carbonitrile 3-oxides were synthesized through a series of reactions involving condensation, oxidation, and substitution . Additionally, imidazole derivatives have been used in multicomponent reactions to synthesize fully substituted furans, showcasing their reactivity and potential in creating complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure and substituents. For example, the presence of a carbaldehyde group can make the molecule a versatile intermediate for further chemical transformations . Solvent effects on the geometry and vibrational frequency of imidazole derivatives have been studied theoretically, indicating that these properties can vary significantly in different environments . The electronic properties, such as HOMO and LUMO energies, and the presence of intramolecular charge transfer, can also impact the reactivity and stability of these compounds .

Scientific Research Applications

Synthesis of Imidazoles

  • Scientific Field: Organic & Biomolecular Chemistry
  • Summary of Application: Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
  • Methods of Application: The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Results or Outcomes: The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Donor-Π-Acceptor (D-Π-A) Type Dye Synthesis

  • Scientific Field: Dye Chemistry
  • Summary of Application: 1H-Imidazole-4-carbaldehyde may be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dye .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
  • Results or Outcomes: The outcomes of this application are not specified in the sources .

Preparation of Urocanic Acid Esters

  • Scientific Field: Organic Chemistry
  • Summary of Application: 1H-Imidazole-4-carbaldehyde can be used in the preparation of ethyl, n-dodecyl, and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid) .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
  • Results or Outcomes: The outcomes of this application are not specified in the sources .

Fabrication of Colorimetric Chemosensor

  • Scientific Field: Analytical Chemistry
  • Summary of Application: 1H-Imidazole-4-carbaldehyde can be used in the fabrication of a colorimetric chemosensor .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
  • Results or Outcomes: The outcomes of this application are not specified in the sources .

Synthesis of Functional Molecules

  • Scientific Field: Organic & Biomolecular Chemistry
  • Summary of Application: Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
  • Methods of Application: The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Results or Outcomes: The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Therapeutic Potential

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
  • Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety And Hazards

The compound has been classified under the GHS07 hazard category . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Prolonged or repeated exposure can lead to sensitization, causing allergic reactions in some individuals .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in the development of various drugs . Therefore, 1-Methyl-1H-imidazole-4-carbaldehyde, as an imidazole derivative, may have potential applications in drug development.

properties

IUPAC Name

1-methylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-2-5(3-8)6-4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZXDIHVSPZIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341485
Record name 1-Methyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazole-4-carbaldehyde

CAS RN

17289-26-8
Record name 1-Methyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-imidazole-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Jamalian, R Miri, O Firuzi, M Amini… - Journal of the Iranian …, 2011 - Springer
A series of novel imidazolyl derivatives of fully and partially hydrogenated 1,8-acridinediones were synthesized and assessed for their cytotoxic activity on four different human cancer …
Number of citations: 39 link.springer.com
N Zhang, Z Zhang, ILK Wong, S Wan… - European Journal of …, 2014 - Elsevier
Over-expression of P-glycoprotein (P-gp), a primary multidrug transporter which is located in plasma membranes, plays a major role in the multidrug resistance (MDR) of cytotoxic …
Number of citations: 18 www.sciencedirect.com
N Green, Y Hu, K Janz, HQ Li, N Kaila… - Journal of medicinal …, 2007 - ACS Publications
… product was filtered through a pad of Celite and purified by flash chromatography over silica gel (10−100% EtOAc in CH 2 Cl 2 ) to give pure 1-methyl-1H-imidazole-4-carbaldehyde as …
Number of citations: 73 pubs.acs.org
V Ovcharenko, E Fursova, G Romanenko… - Inorganic …, 2006 - ACS Publications
… This gave a colorless oil (0.86 g) that was a mixture of 1-methyl-1H-imidazole-5-carbaldehyde and 1-methyl-1H-imidazole-4-carbaldehyde. MeOH (15 mL) and 2,3-dihydroxyamino-2,3-…
Number of citations: 105 pubs.acs.org
KSV Kumar, TR Swaroop, KR Singh… - Chemical Data …, 2020 - Elsevier
An efficient and ecofriendly protocol for the N-alkylation of secondary heterocyclic amines such as 10H-phenothiazine, 5H-dibenzo[b,f]azepine, 9H-carbazole and 2-butyl-4-chloro-1H-…
Number of citations: 1 www.sciencedirect.com
PB Koswatta, S Kasiri, JK Das, A Bhan, HM Lima… - Bioorganic & medicinal …, 2017 - Elsevier
The total synthesis of a number of representative natural products isolated from Leucetta and Clathrina sponges containing a polysubstituted 2-aminoimidazole are described. These …
Number of citations: 19 www.sciencedirect.com
LAII Seal - 2018 - rc.library.uta.edu
Nature has inspired man in all aspects of life, chemistry included. The first antibiotic ever discovered came from nature, and since then, chemists have been probing nature for insights to …
Number of citations: 0 rc.library.uta.edu
R Agarwal, KK Jha, P Munshi, U Adepally, A Singh… - RSC Adv, 2015 - Citeseer
The global preponderance of diabetes mellitus has prompted the medical community to opt for various therapeutic solutions to curb this menace. One of the means involved controlling …
Number of citations: 1 citeseerx.ist.psu.edu
M Dichiara, QJ Simpson, A Quotadamo… - ACS Infectious …, 2023 - ACS Publications
… Compound 3x was synthesized using pyridin-2-amine (90 mg, 0.96 mmol), 1-methyl-1H-imidazole-4-carbaldehyde (172 mg, 1.15 mmol), and 2a (154 mg, 1.15 mmol) according to …
Number of citations: 1 pubs.acs.org
E Gabriele, F Porta, G Facchetti, C Galli, A Gelain… - Arkivoc, 2017 - air.unimi.it
… 1-Methyl-1H-imidazole-4-carbaldehyde (13). This intermediate was synthesized according … 5-(4-Chlorophenyl)-1-methyl-1H-imidazole-4-carbaldehyde (14). 1-bromo-4-chlorobenzene (…
Number of citations: 14 air.unimi.it

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